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molecular formula H4O3Si B8329748 Trihydroxysilane

Trihydroxysilane

Cat. No. B8329748
M. Wt: 80.115 g/mol
InChI Key: DAHWFTWPSFSFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127167B2

Procedure details

In general, silanetriol is synthesized by hydrolyzing chlorosilane or alkoxysilane. As a typical example of using chlorosilane, Jutzi et al. reported synthesis of (1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol with a yield of 98% by dissolving (1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane, a chlorosilane with large steric hindrance, in ethyl ether, slowly adding an aniline aqueous solution and stirring at 0° C. for 3 hours, removing the resulting aniline salt through filtration and then removing ethyl ether under reduced pressure [Organometallics 1997, 16, 5377]. However, this method involves a complicated process of removing a large amount of salts and is limited in that it is applicable only to silanes having substituents with large steric hindrance. As a typical example of using alkoxysilane, Ishida et al. obtained cyclohexylsilanetriol by mixing cyclohexyltrimethoxysilane in an aqueous solution of acetic acid and stirring for 2 hours at room temperature [J. Polym. Sci. 1979, 17, 1807]. In addition, Korkin et al. reported that they obtained phenylsilanetriol with a yield of 68% by adding phenyltrimethoxysilane dropwise to an acetic acid aqueous solution, stirring for 4 hours while maintaining temperature at 5-10° C. and removing impurities from the resulting white solid through filtration [J. Organomet. Chem. 2003, 686, 313]. However, the method of using alkoxysilane is limited in that the resultant silanetriol should be insoluble in water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[SiH:1]([OH:4])([OH:3])[OH:2].Cl[SiH3].C[Si](C)(C)C1([Si](O)(O)O)C=CC=C1.C[Si](C)(C)C1([Si](Cl)(Cl)Cl)C=CC=C1.N[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C(OCC)C>[C:34]1([Si:1]([OH:4])([OH:3])[OH:2])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH](O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH3]
Name
alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH3]
Step Three
Name
(1-trimethylsilylcyclopenta-2,-4-dienyl)silanetriol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1(C=CC=C1)[Si](O)(O)O)(C)C
Step Four
Name
(1-trimethylsilylcyclopenta-2,-4-dienyl)trichlorosilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1(C=CC=C1)[Si](Cl)(Cl)Cl)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing the resulting aniline salt
FILTRATION
Type
FILTRATION
Details
through filtration
CUSTOM
Type
CUSTOM
Details
of removing a large amount of salts
ADDITION
Type
ADDITION
Details
by mixing cyclohexyltrimethoxysilane in an aqueous solution of acetic acid
STIRRING
Type
STIRRING
Details
stirring for 2 hours at room temperature [J. Polym. Sci. 1979, 17, 1807]
Duration
2 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](O)(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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